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molecular formula C8H8N2O4 B8607581 3-Aminomethyl-5-nitrobenzoic acid

3-Aminomethyl-5-nitrobenzoic acid

Cat. No. B8607581
M. Wt: 196.16 g/mol
InChI Key: AWHVIYCCCDAWHX-UHFFFAOYSA-N
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Patent
US05770380

Procedure details

To a solution of methyl 3-aminomethyl-5-nitrobenzoate (5890 mg, 28 mmol) in THF (100 mL) was added a solution of LiOH (2350 mg, 56 mmol) in water (100 mL) and the mixture was stirred at r.t. for 2.5 hours. THF was evaporated and the aqueous solution was washed with Et2O (100 mL). The solution was neutralized with concentrated HCl (6 mL) and evaporated in vacuo. To a solution of evaporated residue in water (150 mL) and concentrated HCl (3 mL) was added 1N LiOH (50 mL). Brown fine needles were precipitated out and collected on a glass filter (5300 mg, 96%): 1H NMR (300 MHz, D2O) δ 8.645 (s, 1H), 8.412 (s, 1H), 8.232 (s, 1H), 4.332 (s, 2H).
Quantity
5890 mg
Type
reactant
Reaction Step One
Name
Quantity
2350 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:6]([O:8]C)=[O:7].[Li+].[OH-]>C1COCC1.O>[NH2:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
5890 mg
Type
reactant
Smiles
NCC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Name
Quantity
2350 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was evaporated
WASH
Type
WASH
Details
the aqueous solution was washed with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
To a solution of evaporated residue in water (150 mL) and concentrated HCl (3 mL) was added 1N LiOH (50 mL)
CUSTOM
Type
CUSTOM
Details
Brown fine needles were precipitated out and
CUSTOM
Type
CUSTOM
Details
collected on a glass
FILTRATION
Type
FILTRATION
Details
filter (5300 mg, 96%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
NCC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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